Hexazinone

Vue d'ensemble

Description

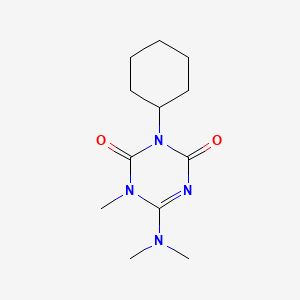

Hexazinone is an organic compound widely used as a broad-spectrum herbicide. It belongs to the triazine class of herbicides and is known for its effectiveness in controlling a variety of grasses, broadleaf, and woody plants. This compound is a colorless solid that exhibits some solubility in water and high solubility in most organic solvents except alkanes . It functions by inhibiting photosynthesis, making it a nonselective herbicide .

Mécanisme D'action

Target of Action

This compound, a broad-spectrum herbicide, primarily targets annual, biennial, perennial, and woody weeds . It is absorbed through the roots and foliage of plants . The primary biological target of this compound is the photosynthesis process .

Mode of Action

This compound functions by inhibiting photosynthesis , making it a nonselective herbicide . It is rapidly absorbed by the leaves and roots . Specifically, triazines like this compound can bind to the D-1 quinone protein of the electron transport chain in photosystem II, thereby inhibiting photosynthesis . This diversion of electrons can damage membranes and destroy cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the photosynthesis pathway . By binding to the D-1 quinone protein in photosystem II, this compound disrupts the electron transport chain, leading to the inhibition of photosynthesis . This results in the destruction of chloroplast and cell membranes, and other vital compounds .

Pharmacokinetics

This compound exhibits some solubility in water but is highly soluble in most organic solvents except alkanes . It is a pervasive groundwater contaminant, and its use puts groundwater at high risk of contamination due to its high leaching potential . The average half-life of this compound in soils is 90 days , but it can sometimes be found in runoff up to six months after application .

Result of Action

The result of this compound’s action is the effective control of many annual and perennial broadleaf herbs, some grasses, and some woody species . It can also lead to significant losses of algae and macrophytic biomass, which could produce a ripple effect in the food chain that ultimately could impact fish and wildlife species .

Action Environment

It can enter aquatic systems through surface and subsurface runoff following application and drift during application . The rate of degradation was lower using secondary effluent than that of Milli-Q water due to the presence of dissolved organics in wastewater . The reactions in both matrices obeyed pseudo-first-order kinetics .

Applications De Recherche Scientifique

Hexazinone has diverse applications in scientific research, including:

-

Chemistry

-

Biology

-

Medicine

- Limited direct applications, but its mechanism of action provides insights into photosynthesis inhibition.

-

Industry

Analyse Biochimique

Biochemical Properties

Hexazinone plays a significant role in biochemical reactions by inhibiting photosynthesis. It achieves this by binding to the D-1 quinone protein of the electron transport chain in photosystem II. This binding inhibits the normal flow of electrons, leading to the production of reactive oxygen species that damage cellular membranes and other biomolecules . This compound interacts with various enzymes and proteins involved in the photosynthetic process, disrupting the normal function of these biomolecules and ultimately leading to cell death.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it inhibits photosynthesis by blocking the electron transport chain in photosystem II, leading to the production of reactive oxygen species that cause cellular damage . This inhibition results in the loss of chlorophyll, leakage of cellular contents, and cell death. In animal cells, this compound has been shown to cause cellular necrosis and decreased body weight in chronic exposure studies . It also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting normal cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the D-1 quinone protein in photosystem II, which inhibits the electron transport chain and disrupts the normal flow of electrons . This inhibition leads to the production of reactive oxygen species that damage cellular membranes and other biomolecules. This compound also affects enzyme activity by inhibiting key enzymes involved in photosynthesis, leading to a cascade of cellular damage and cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It degrades approximately 10% in five weeks when exposed to artificial sunlight in distilled water, but degradation in natural waters can be three to seven times greater . The stability and degradation of this compound are influenced by various factors, including the presence of dissolved organics and the type of water matrix. Long-term exposure to this compound in laboratory settings has shown that it can cause persistent cellular damage and disrupt normal cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Chronic exposure to high doses of this compound has been shown to cause decreased body weight and cellular necrosis in rats . The threshold effects observed in these studies indicate that this compound can cause significant toxic effects at high doses, including damage to vital organs and disruption of normal physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its degradation and transformation in the environment. It is metabolized by soil microorganisms and plants, leading to the formation of various degradation products . The metabolic pathways of this compound involve the action of enzymes and cofactors that break down the compound into less toxic forms. These pathways also affect metabolic flux and metabolite levels, influencing the overall impact of this compound on the environment.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to the leaves, where it exerts its herbicidal effects . The transport of this compound involves various transporters and binding proteins that facilitate its movement within the plant. The distribution of this compound within the plant affects its localization and accumulation, influencing its overall effectiveness as a herbicide.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the chloroplasts of plant cells, where it inhibits photosynthesis by blocking the electron transport chain in photosystem II . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its herbicidal activity. The localization of this compound within the chloroplasts allows it to effectively disrupt the photosynthetic process and cause cellular damage.

Méthodes De Préparation

Hexazinone can be synthesized through two primary synthetic routes:

-

First Synthetic Route

Starting Material: Methyl chloroformate and cyanamide.

Reaction Pathway: This route involves a five-step pathway to form this compound.

-

Second Synthetic Route

Starting Material: Methyl thiourea.

Reaction Pathway: This route also leads to the formation of this compound.

In industrial production, this compound is manufactured by DuPont and sold under the trade name Velpar .

Analyse Des Réactions Chimiques

Hexazinone undergoes various chemical reactions, including:

-

Oxidation

Reagents and Conditions: UV-based oxidation with hydrogen peroxide (H₂O₂).

Major Products: Degradation products formed through hydroxyl radical (•OH) interactions.

-

Photodegradation

Reagents and Conditions: UV irradiation (UVA, UVB, UVC) with or without hydrogen peroxide.

Major Products: Degradation products formed under different irradiation sources.

-

Adsorption

Reagents and Conditions: Adsorption on coconut shell–based granular activated carbon.

Major Products: This compound is effectively adsorbed through π-π electron donor–acceptor interactions.

Comparaison Avec Des Composés Similaires

Hexazinone is compared with other triazine herbicides, such as:

-

Diuron

-

Metribuzin

-

Tebuthiuron

This compound’s uniqueness lies in its high solubility in water and its broad-spectrum activity, making it highly effective in various environmental conditions .

Propriétés

IUPAC Name |

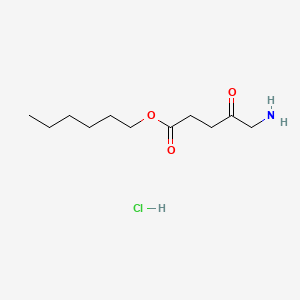

3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWXEEYDBZRFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)N(C1=O)C2CCCCC2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Record name | HEXAZINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024145 | |

| Record name | Hexazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexazinone is a white crystalline solid. Corrosive eye irritant. Used as an herbicide., White crystals; [CAMEO] | |

| Record name | HEXAZINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexazinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes | |

| Record name | Hexazinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.3X10+4 mg/L at 25 °C, At 25 °C (g/kg): chloroform 3880, methanol 2650, benzene 940, dimethylformamide 836, acetone 792, toluene 386, hexane 3 | |

| Record name | Hexazinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity = 1.25 | |

| Record name | Hexazinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000225 [mmHg], 2.25X10-7 mm Hg at 25 deg (extrapolated) | |

| Record name | Hexazinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexazinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Inhibition of photosynthesis at photosystem II. | |

| Record name | Hexazinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Colorless crystals | |

CAS No. |

51235-04-2 | |

| Record name | HEXAZINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51235-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexazinone [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051235042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 3-cyclohexyl-6-(dimethylamino)-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexyl-6-dimethylamino-1-methyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y51727MR1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexazinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

117.2 °C | |

| Record name | Hexazinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of hexazinone?

A1: this compound inhibits photosynthesis by disrupting the photosynthetic electron transport chain in photosystem II (PSII). [, , , , ] Specifically, it binds to the QB binding niche of the D1 protein, hindering electron flow and ultimately halting the production of energy needed for plant growth. [, ]

Q2: What are the visible effects of this compound on susceptible plants?

A2: this compound application leads to a range of symptoms, including leaf chlorosis (yellowing), necrosis (tissue death), and ultimately plant death. [, , ] The severity of injury depends on factors such as the plant species, growth stage, herbicide rate, and environmental conditions. [, , ]

Q3: How does this compound's impact on photosynthesis translate to its herbicidal activity?

A3: By inhibiting photosynthesis, this compound deprives plants of the energy they need for essential metabolic processes. [, ] This disruption ultimately leads to growth arrest and plant death, effectively controlling unwanted vegetation. []

Q4: Does this compound impact other physiological processes besides photosynthesis?

A4: Research suggests this compound can influence other physiological processes like nitrogen fixation, ammonification, nitrification, denitrification, and soil respiration, particularly at higher concentrations than recommended field rates. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C12H20N4O2 and a molecular weight of 252.31 g/mol. []

Q6: How does soil type affect the persistence and efficacy of this compound?

A6: Soil properties significantly influence this compound's behavior. In sandy soils, this compound tends to leach more readily due to lower organic matter content, potentially impacting its efficacy and increasing the risk of groundwater contamination. [, , , ] In contrast, clay soils with higher organic matter content exhibit stronger sorption, potentially reducing leaching but also affecting bioavailability. [, ]

Q7: Does the presence of specific plant species impact this compound degradation in soil?

A7: Research on the riparian forest species Cecropia hololeuca suggests that its presence can enhance this compound mineralization in soil microcosms without significantly increasing the colony-forming units of this compound and lignin biodegrader fungi. []

Q8: Are there any specific formulations designed to improve this compound's efficacy or minimize its environmental impact?

A8: Research highlights the development of clay-based formulations utilizing organoclays like hexadecyltrimethylammonium-exchanged Arizona montmorillonite (HDTMA-SA) to control this compound release. [] These formulations aim to reduce leaching and prolong its efficacy in the soil. []

Q9: Is there evidence of this compound resistance developing in weed species?

A9: Yes, research has documented the emergence of this compound resistance in certain weed species. For instance, red sorrel (Rumex acetosella) populations from commercial blueberry fields exhibited resistance to this compound, with some surviving at rates as high as 7.68 kg ai ha−1. []

Q10: What are the potential mechanisms behind this compound resistance?

A10: Resistance mechanisms can be complex and multifaceted. In this compound-resistant red sorrel, a specific mutation in the chloroplast psbA gene encoding the D1 protein was identified. [] This mutation, a Phe to Val substitution at position 255, is located in the QB binding niche of the D1 protein, potentially altering this compound binding and reducing its efficacy. [] Another study identified a Phe to Ile substitution at position 255 in this compound-resistant shepherd's-purse (Capsella bursa-pastoris). []

Q11: How biodegradable is this compound, and what are the primary degradation pathways?

A11: this compound can be biodegraded by soil microorganisms. [, ] Its degradation rate depends on factors such as soil moisture, temperature, pH, and the presence of degrading microbial populations. [, ] Primary degradation pathways involve demethylation, ring cleavage, and formation of various metabolites. []

Q12: What analytical methods are commonly used for detecting and quantifying this compound residues in environmental and plant samples?

A12: Several analytical techniques have been employed for this compound analysis, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

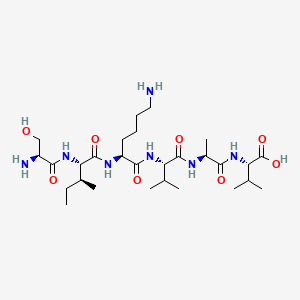

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)

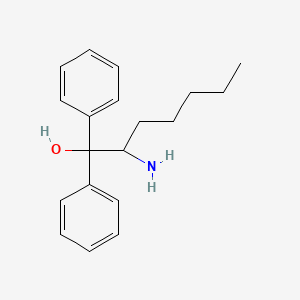

![[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate](/img/structure/B1673149.png)